

A Technical Guide to the Pharmacological Properties and Bioactivity of Pinostilbenoside

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Compound of Interest

Compound Name: Pinostilbenoside

Cat. No.: B042078

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Executive Summary: **Pinostilbenoside** is a stilbene glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. Structurally, it is a glycosylated and monomethylated derivative of resveratrol, features that significantly influence its stability, solubility, and bioavailability. This document provides an in-depth analysis of the pharmacological properties of **pinostilbenoside**, with a focus on its anticancer, anti-inflammatory, and antioxidant activities. While research on the glycoside form is emerging, much of its mechanism is inferred from its well-studied aglycone, pinosylvin (also known as pinostilbene). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction and Structural Significance

Pinostilbenoside is a naturally occurring stilbenoid found in plants such as the bark of *Pinus cembra*.^{[1][2]} Stilbenes are secondary metabolites known for a wide spectrum of health benefits, including antidiabetic, antimicrobial, antioxidant, antitumor, and neuroprotective properties.^[2]

The bioactivity and pharmacokinetic profile of **pinostilbenoside** are intrinsically linked to its chemical structure:

- **Glycosylation:** The presence of a glucose moiety generally enhances the water solubility and stability of stilbenes, which can positively impact their intestinal absorption and overall bioavailability.^[2]

- Methylation: The methoxy group on the stilbene backbone increases lipophilicity.[1] This modification can improve the molecule's ability to cross cellular membranes, potentially leading to enhanced bioactivity compared to its non-methylated counterparts.[1]

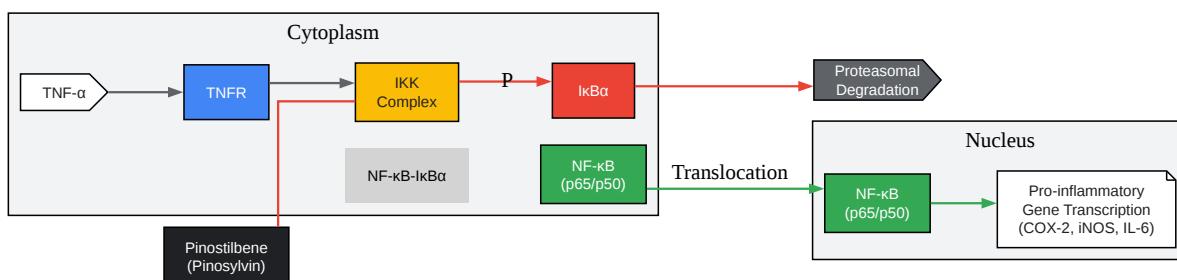
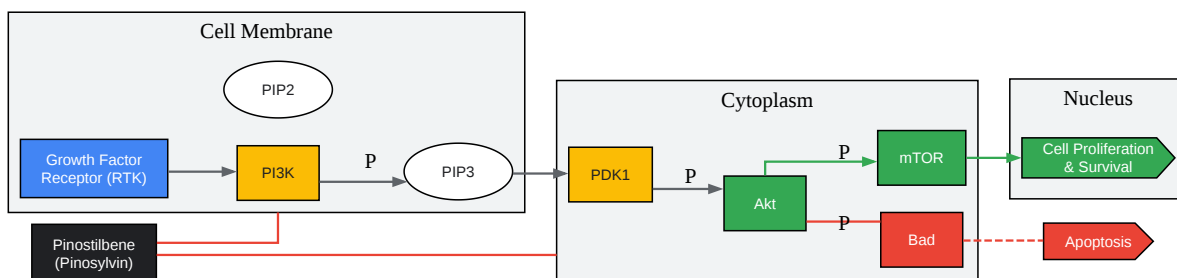
Pharmacological Properties and Bioactivity

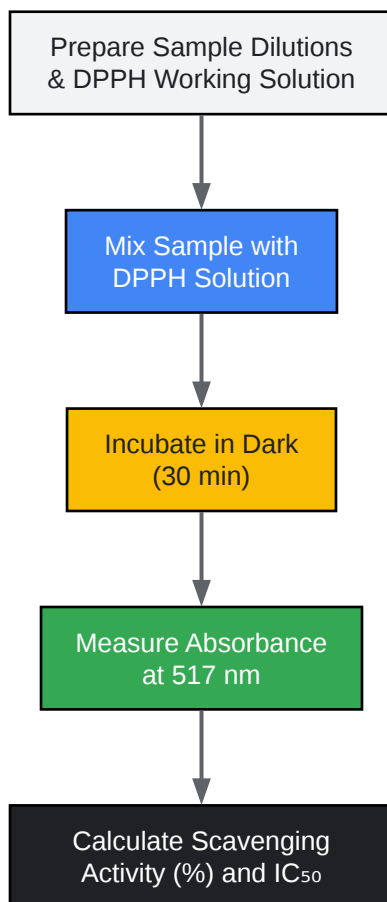
Anticancer and Cytotoxic Activity

Pinostilbenoside has demonstrated significant potential as an anticancer agent. Studies have shown its efficacy in reducing cell viability and suppressing the proliferation of various cancer cell lines.[1] Notably, it has shown greater efficacy than its counterpart resveratrol in reducing the viability of human cervical carcinoma (HeLa) cells and appears to induce cell death through non-apoptotic mechanisms.[1][2] The cytotoxic effects of its aglycone, pinostilbene, have been documented across multiple cancer types, including colon, breast, lung, and prostate cancer.[3][4]

| Compound | Cancer Cell Line | Cell Type | IC ₅₀ Value (μM) | Reference |
|------------------|------------------|-----------------------|---|-----------|
| Pinostilbene | PC3 | Prostate | 38 | [3] |
| Pinostilbene | PC3M | Prostate (metastatic) | 6.43 | [4] |
| Pinostilbene | DU145 | Prostate | 3.6 | [4] |
| Pinostilbene | LNCaP | Prostate | 22.42 | [4] |
| Pinostilbene | 22Rv1 | Prostate | 26.35 | [4] |
| Pinostilbene | MCF-7 | Breast | 29 | [3] |
| Pinostilbene | A549 | Lung | 42 | [3] |
| Pinostilbene | HepG2 | Liver | 33 | [3] |
| Pinostilbene | HCT116 | Colon | ~22.4 | [5] |
| Pinostilbenoside | HeLa | Cervical | Efficacy in reducing viability noted, specific IC50 not provided. | [1] |

The anticancer mechanisms are believed to involve the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. The aglycone, pinosylvin, has been shown to block the activation of proteins in the PI3K/Akt/GSK-3β and FAK/c-Src/ERK signaling pathways in colorectal cancer cells.[3]





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